molecular formula C19H22Cl2N2O B13563744 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride

Cat. No.: B13563744
M. Wt: 365.3 g/mol
InChI Key: QEJAJRGTVKQVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C19H22Cl2N2O. It is primarily used in scientific research and industrial applications. This compound is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a chloroethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 4-(diphenylmethyl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one hydrochloride
  • 2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one

Uniqueness

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the diphenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H22Cl2N2O

Molecular Weight

365.3 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone;hydrochloride

InChI

InChI=1S/C19H21ClN2O.ClH/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,19H,11-15H2;1H

InChI Key

QEJAJRGTVKQVHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.